molecular formula C13H16O3 B1603758 Ethyl 4-(3-methylphenyl)-3-oxobutanoate CAS No. 83823-59-0

Ethyl 4-(3-methylphenyl)-3-oxobutanoate

Cat. No. B1603758
CAS RN: 83823-59-0
M. Wt: 220.26 g/mol
InChI Key: LCCIUSRDKNOGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, common name, and structural formula. The compound’s classification and its role or use in industry or research would also be mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in structure determination.



Chemical Reactions Analysis

This section would detail how the compound reacts with other substances. It would include the conditions required for these reactions and the products formed.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate

    • Application: This compound is used as an impurity standard in the production of pharmaceuticals, specifically cardiac drugs and beta blockers .
    • Method: The exact method of application is not specified, but it is likely used in analytical development, method validation, and stability and release testing .
    • Results: The use of this compound helps ensure the quality and safety of pharmaceutical products .
  • Indole derivatives

    • Application: Indole derivatives are important in natural products and drugs. They play a main role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method: The synthesis of indole derivatives involves various chemical reactions, but the exact procedures and technical details are not specified .
    • Results: Indole derivatives, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

This section would detail any known hazards associated with the compound, as well as appropriate safety precautions. This could include information on toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound. This could include potential uses in industry or medicine, or areas of research that could further our understanding of the compound.


properties

IUPAC Name

ethyl 4-(3-methylphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCIUSRDKNOGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609901
Record name Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methylphenyl)-3-oxobutanoate

CAS RN

83823-59-0
Record name Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(3-methylphenyl)-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-methylphenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-methylphenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.